5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile
CAS No.:
Cat. No.: VC17442075
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3 |
| Standard InChI Key | CPYRYEJCXXYGJN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity
The compound is systematically named 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile under IUPAC nomenclature. Its identity is further defined by:
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Canonical SMILES: CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N
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InChI Key: CPYRYEJCXXYGJN-UHFFFAOYSA-N
The structure features a pyridine ring substituted at the 3-position with a nitrile group, a methyl group at the 5-position, and an N-methylanilino moiety at the 6-position. This arrangement creates a planar backbone with conjugated π-systems, as confirmed by X-ray crystallographic data of analogous nicotinonitriles .
Spectroscopic Characterization
Experimental data from related nicotinonitriles provide insights into expected spectral features:
| Technique | Key Features (Hypothetical) | Reference |
|---|---|---|
| FT-IR | ; | |
| NMR | δ 2.39 ppm (s, CH); δ 7.11–7.96 ppm (m, aromatic H) | |
| HRMS | m/z 223.27 (M) |
The nitrile group’s IR absorption near 2200 cm and aromatic proton resonances between 7–8 ppm in NMR align with data from structurally similar compounds like 2-amino-4-(3-(5-hydroxypent-1-ynyl)phenyl)-6-phenylnicotinonitrile .
Synthetic Methodologies
General Synthesis Strategies
Nicotinonitrile derivatives are typically synthesized via:
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Nucleophilic substitution on halogenated pyridines using amines or cyanide sources.
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Multi-component reactions involving aldehydes, malononitrile, and active methylene compounds .
For 5-methyl-6-(methyl(phenyl)amino)nicotinonitrile, a plausible route involves:
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Step 1: Nitration of 3-cyano-5-methylpyridine to introduce a leaving group at the 6-position.
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Step 2: Displacement with N-methylaniline under basic conditions.
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Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 6-position.
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Stability: The nitrile group may hydrolyze to carboxylic acids under acidic conditions, necessitating anhydrous reaction environments .
A reported yield of 85–91% for analogous compounds suggests that optimized procedures could achieve similar efficiency .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic phenyl and methyl groups.
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Thermal Stability: Decomposition temperature >200°C based on thermogravimetric analysis of related nitriles .
Reactivity Profile
The compound exhibits three reactive sites:
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Nitrile group: Susceptible to hydrolysis, reduction (to amines), and cycloadditions.
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Amino group: Participates in alkylation, acylation, and Schiff base formation.
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Pyridine ring: Undergoes electrophilic substitution at the 4-position when activated by electron-donating groups .
Analytical and Industrial Considerations
Quality Control Protocols
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Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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Impurity Profiling: LC-MS to detect hydrolyzed products (e.g., carboxylic acids) .
Scale-Up Challenges
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